2-クロロ-6-メチルアニリン

概要

説明

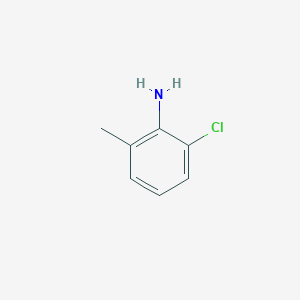

2-クロロ-6-メチルアニリンは、芳香族アミンの一種です。ベンゼン環に塩素原子とメチル基が結合した構造をしています。 この化合物は、さまざまな医薬品、農薬、染料の合成における中間体として広く使用されています .

2. 製法

合成経路と反応条件: 2-クロロ-6-メチルアニリンを合成する一般的な方法の一つは、3-クロロ-5-メチル-4-ニトロアニリンを還元することです。 このプロセスには、ジアゾ化、続いて次亜リン酸と鉄粉を用いた還元が含まれます . この方法は、反応工程が短く、温和な条件、高収率、低コストであるため有利です .

工業的生産方法: 工業的な設定では、2-クロロ-6-メチルアニリンは、同様の合成経路によって生産され、スケーラビリティと費用対効果が確保されます。 これらのプロセスでは、硫酸を反応物として、水を溶媒として使用するのが一般的です .

3. 化学反応の分析

反応の種類: 2-クロロ-6-メチルアニリンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、酸化されて対応するキノンまたは他の酸化された誘導体になる可能性があります。

還元: 還元反応は、通常、ニトロ基をアミノ基に変換することを伴います。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。

生成される主な生成物:

酸化: キノンおよび他の酸化された誘導体。

還元: アミノ誘導体。

科学的研究の応用

2-クロロ-6-メチルアニリンは、科学研究においてさまざまな応用があります。

化学: 医薬品や農薬などの複雑な有機分子の合成のためのビルディングブロックとして役立ちます.

生物学: 酵素の相互作用と代謝経路の研究に使用されます。

作用機序

2-クロロ-6-メチルアニリンの作用機序は、さまざまな分子標的および経路との相互作用を伴います。たとえば、医薬品の合成において、それは、活性な化合物を生成するためにさらなる化学的変換を受ける前駆体として作用します。 これらの活性な化合物は、次に、生物系内の特定の酵素または受容体と相互作用し、その活性を調節し、治療効果をもたらします .

類似の化合物:

2-クロロアニリン: メチル基がない以外は同様の構造です。

2-メチルアニリン: 塩素原子がない以外は同様の構造です。

3-クロロ-4-メチルアニリン: 塩素とメチル基の位置が異なる以外は同様の構造です.

独自性: 2-クロロ-6-メチルアニリンは、ベンゼン環上の塩素とメチル基の特定の位置による独特のものです。 このユニークな構造は、独自の化学的性質と反応性を付与し、特定の医薬品や農薬の合成に役立ちます .

準備方法

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Chloro-6-Methyl-Aniline involves the reduction of 3-chloro-5-methyl-4-nitroaniline. The process includes diazotization, followed by reduction using hypophosphorous acid and iron powder . This method is advantageous due to its short reaction steps, mild conditions, high yield, and low cost .

Industrial Production Methods: In industrial settings, 2-Chloro-6-Methyl-Aniline is produced through a similar synthetic route, ensuring scalability and cost-effectiveness. The use of sulfuric acid as a reactant and water as a solvent is common in these processes .

化学反応の分析

Types of Reactions: 2-Chloro-6-Methyl-Aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as iron powder and hypophosphorous acid are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted anilines depending on the nucleophile used.

類似化合物との比較

2-Chloroaniline: Similar structure but lacks the methyl group.

2-Methylaniline: Similar structure but lacks the chlorine atom.

3-Chloro-4-methylaniline: Similar structure with different positions of chlorine and methyl groups.

Uniqueness: 2-Chloro-6-Methyl-Aniline is unique due to the specific positioning of the chlorine and methyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in the synthesis of specific pharmaceuticals and agrochemicals .

生物活性

2-Chloro-6-methylaniline (CAS No. 87-63-8) is an aromatic amine that serves as a significant intermediate in organic synthesis, particularly in the fields of pharmaceuticals and agrochemicals. Its biological activity has garnered attention due to its potential applications in drug development and its implications for human health and environmental safety.

2-Chloro-6-methylaniline is characterized by the following chemical properties:

- Molecular Formula : CHClN

- Molecular Weight : 155.59 g/mol

- Appearance : Clear yellow to red-brown liquid

- Boiling Point : Approximately 220 °C

- Solubility : Soluble in organic solvents; limited solubility in water

Pharmacological Applications

2-Chloro-6-methylaniline is utilized in the synthesis of various pharmaceutical compounds, including:

- Tyrosine Kinase Inhibitors : It is a precursor in the synthesis of dasatinib, a drug used to treat certain types of leukemia.

- Indazole Derivatives : These compounds exhibit anti-cancer activity, particularly against breast cancer cells.

- Bacteriostatic Agents : It is involved in the preparation of sulfonylurea derivatives that possess bacteriostatic properties.

Toxicological Profile

The toxicological assessment of 2-chloro-6-methylaniline reveals several critical findings:

- Carcinogenic Potential : Studies indicate that exposure to related compounds, such as para-chloroortho-toluidine, has been linked to bladder tumors in animal models. However, specific data on 2-chloro-6-methylaniline's carcinogenicity remains limited and requires further investigation .

- Cytotoxicity : Research has shown that 2-chloro-6-methylaniline can induce cytotoxic effects in various cell lines. The compound's interaction with cellular mechanisms may lead to apoptosis or necrosis depending on concentration and exposure duration.

- Environmental Impact : As an aromatic amine, it poses risks to aquatic life and may contribute to soil contamination if not managed properly. The European Commission has included it in assessments for soil screening values due to its potential ecological risks .

Enzyme Interaction

The compound has been identified as an inhibitor of certain cytochrome P450 enzymes:

- CYP1A2 Inhibition : This interaction suggests that 2-chloro-6-methylaniline may affect the metabolism of other drugs processed by this enzyme, potentially leading to altered pharmacokinetics of co-administered medications .

Synthesis Methods

The synthesis of 2-chloro-6-methylaniline can be achieved through various methodologies:

- Chlorination of 2-Methyl-6-aniline : This method involves treating 2-methyl aniline with chlorinating agents under controlled conditions to yield 2-chloro-6-methylaniline.

- One-Pot Synthesis : A novel approach utilizes 3-chloro-5-methyl-4-nitroaniline as a starting material, employing diazotization followed by reduction reactions to produce the target compound with high yields (over 80%) and mild reaction conditions .

Comparative Synthesis Yields

| Synthesis Method | Yield (%) | Remarks |

|---|---|---|

| Chlorination of 2-Methyl Aniline | ~60% | Simple but lower yield |

| One-Pot Diazotization and Reduction | >80% | Efficient and environmentally friendly |

Case Study 1: Pharmacological Research

A study investigated the efficacy of indazole derivatives synthesized from 2-chloro-6-methylaniline against breast cancer cell lines. The results indicated significant cytotoxic effects, demonstrating the compound's potential as a lead structure for developing new anti-cancer agents.

Case Study 2: Environmental Toxicology

An environmental assessment evaluated the impact of aromatic amines, including 2-chloro-6-methylaniline, on soil health. The study found that prolonged exposure could alter microbial communities and reduce soil fertility, highlighting the need for stringent regulations regarding its use and disposal.

特性

IUPAC Name |

2-chloro-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFNLHDJJZSJARK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8058956 | |

| Record name | 2-Chloro-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87-63-8 | |

| Record name | 2-Chloro-6-methylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methylaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-methylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60121 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2-chloro-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-6-METHYLANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76F11RQ7TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。